Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are heterocyclic amines characterized by a saturated five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another method includes the inversion of an isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective, yield high amounts of the desired product, and are suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate include other pyrrolidine derivatives such as:
- (2R)-2-hydroxypyrrolidine-1-carboximidamide
- (2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[4-methylphenyl]thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as its use as an intermediate in organic synthesis and its potential therapeutic effects .
Biological Activity
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 2089245-91-8
This compound features a pyrrolidine ring with a ketone and carboxylate functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. This compound has shown promising activity against various bacterial strains. For instance, derivatives of pyrrole have been reported to possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Methyl (2R)-5-oxo... | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2.0 | Escherichia coli |
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research indicates that similar pyrrolidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor proliferation. A study demonstrated that certain analogs exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell growth.
- Receptor Modulation : Some derivatives have been shown to modulate receptor activity, impacting cellular signaling pathways involved in proliferation and apoptosis .
Study on Antibacterial Activity
In a controlled study, several pyrrole derivatives were synthesized and evaluated for their antibacterial efficacy. This compound was included in the screening process, revealing an MIC comparable to established antibiotics. The results indicated that structural modifications could enhance activity against resistant strains .
Study on Anticancer Properties
In another investigation, a series of pyrrolidine compounds were assessed for their anticancer effects using various cancer cell lines. Methyl (2R)-5-oxo... demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
methyl (2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMNPXGFMAHRX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H](CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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